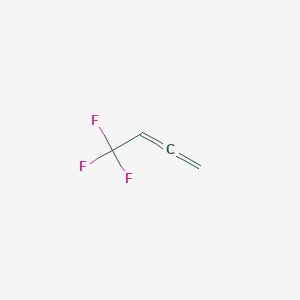

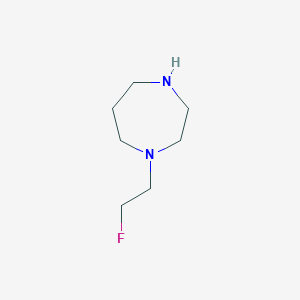

![molecular formula C12H13N3O B1630191 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine CAS No. 941716-89-8](/img/structure/B1630191.png)

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine

説明

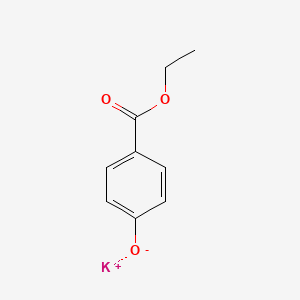

- Empirical Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- CAS Number : 941716-89-8

- Synonyms : N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine

- Appearance : Solid compound

Synthesis Analysis

- Information on the synthesis of this compound is not readily available in the retrieved sources.

Molecular Structure Analysis

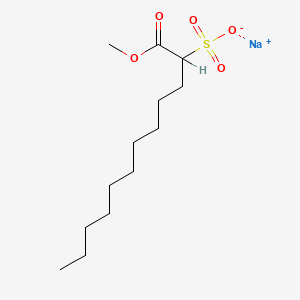

- The molecular structure consists of a benzene ring with a pyrazine moiety attached via an oxygen atom.

Chemical Reactions Analysis

- Specific chemical reactions involving this compound are not provided in the retrieved data.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

- Appearance : Solid

- Odor : Not specified

科学的研究の応用

Antiviral and Antimicrobial Activity

Compounds related to 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine have been studied for their potential antiviral and antimicrobial properties. For instance, derivatives of pyrazine have shown promising activities against viruses such as HAV and HSV-1, indicating potential for therapeutic applications in viral infections (Hashem et al., 2007). Additionally, alkylamino derivatives of N-benzylpyrazine-2-carboxamide demonstrated significant antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Servusová-Vaňásková et al., 2015).

Neuropharmacological Applications

Research into the neuropharmacological applications of pyrazine derivatives has identified compounds with potential as central nervous system agents. For example, pyridobenzoxazepine and pyridobenzothiazepine derivatives have been evaluated for their affinities to dopamine and serotonin receptors, with some showing promising profiles as antipsychotic drugs (Liégeois et al., 1994). This research suggests that modifications to the pyrazine structure can yield compounds with significant therapeutic potential for neuropsychiatric disorders.

Cancer Research

In the realm of cancer research, specific pyrazine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated potent antiproliferative activity toward human cancer cells, without affecting antimicrobial and antimalarial activities, highlighting its specificity and potential as a cancer therapeutic agent (Minegishi et al., 2015).

Material Science Applications

Pyrazine derivatives also find applications in material science, particularly in the development of fluorescent materials. Compounds with pyrazine cores have shown a variety of solid-state fluorescence properties, depending on terminal substituents. These properties make them suitable for use in dyes and pigments, offering potential for applications in bioimaging and sensor technology (Hirosawa et al., 2017).

Environmental Studies

Finally, pyrazine derivatives have been evaluated for their environmental impact, particularly in the degradation of herbicides. Studies on the degradation of atrazine and bentazone in soils show that pyrazine derivatives could influence the environmental persistence of these compounds, affecting their use and management in agricultural settings (Li et al., 2008).

Safety And Hazards

- This chemical is considered hazardous, causing skin burns, eye damage, and respiratory irritation.

- Follow safety precautions when handling this compound.

将来の方向性

- Further research is needed to explore its potential applications and biological activity.

Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further details, feel free to ask! 😊

特性

IUPAC Name |

[3-(6-methylpyrazin-2-yl)oxyphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVRJIDLKXDROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640386 | |

| Record name | 1-{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine | |

CAS RN |

941716-89-8 | |

| Record name | 3-[(6-Methyl-2-pyrazinyl)oxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

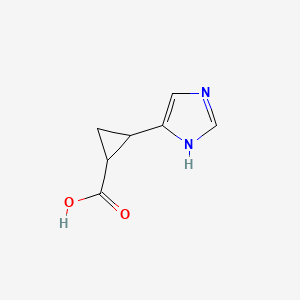

![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)